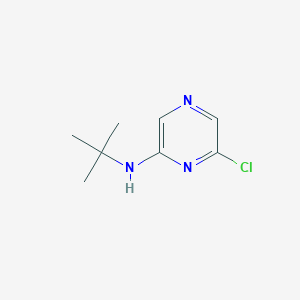
N-(Tert-butyl)-6-chloro-2-pyrazinamine
Descripción general
Descripción
“N-(Tert-butyl)-6-chloro-2-pyrazinamine” is a pyrazinamine derivative. Pyrazinamide is an important drug used in the treatment of tuberculosis . The “N-(Tert-butyl)” part suggests that a tert-butyl group is attached to the nitrogen atom of the pyrazinamine. The “6-chloro” indicates that a chlorine atom is attached to the 6th carbon of the pyrazinamine ring.
Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be similar to those of other pyrazinamide derivatives. For example, pyrazinamide is a prodrug that is converted into the active compound pyrazinoic acid in the body .Aplicaciones Científicas De Investigación
Antimycobacterial and Antifungal Applications
A study highlighted the synthesis of pyrazinamide analogues, including derivatives of N-(Tert-butyl)-6-chloro-2-pyrazinamine, to explore their antimycobacterial and antifungal effects. Notably, these compounds showed significant activity against Mycobacterium tuberculosis and fungal strains like Trichophyton mentagrophytes. The relationship between the chemical structure of these compounds and their biological activity was discussed, emphasizing the importance of lipophilicity and structure-activity relationships (Doležal et al., 2010).
Photosynthesis-Inhibiting Activity
Another research avenue for this compound derivatives is their ability to inhibit photosynthetic electron transport (PET). This function has implications for developing herbicides and understanding the interaction between chemicals and photosynthesis at a molecular level. The study by Doležal et al. (2006) found that certain derivatives effectively inhibited oxygen evolution rate in spinach chloroplasts, highlighting their potential as bioactive compounds in agriculture and plant biology research (Doležal et al., 2006).
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds related to this compound, such as 1,2,4-oxadiazoles and trifluoromethylpyridines, have been explored for their potential medical applications, including antitumor activity. These studies not only contribute to the chemical synthesis field but also offer insights into designing molecules with specific biological activities (Maftei et al., 2016).
Mecanismo De Acción
Target of Action
Pyrazinamide, a structurally similar compound, is known to target the enzyme pyrazinamidase/nicotinamidase in mycobacterium tuberculosis .
Mode of Action
Without specific information on “N-(Tert-butyl)-6-chloro-2-pyrazinamine”, it’s difficult to determine its exact mode of action. Compounds with similar structures might interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Related compounds like pyrazinamide are involved in the disruption of mycolic acid synthesis in mycobacterium tuberculosis .
Pharmacokinetics
The tert-butyl group is known to be lipophilic, which could influence the compound’s absorption and distribution .
Action Environment
The stability and efficacy of “this compound” could be influenced by various environmental factors such as temperature, pH, and the presence of other compounds .
Propiedades
IUPAC Name |
N-tert-butyl-6-chloropyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-8(2,3)12-7-5-10-4-6(9)11-7/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHVPSOLTACOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

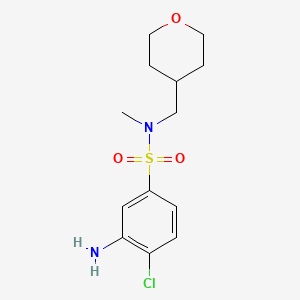
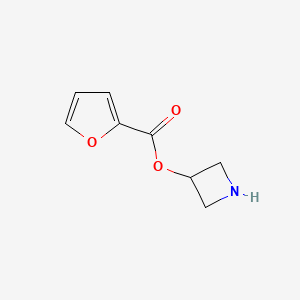
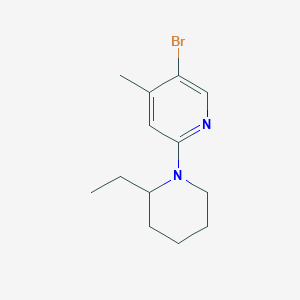
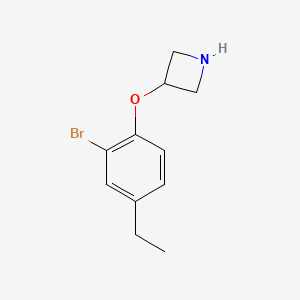
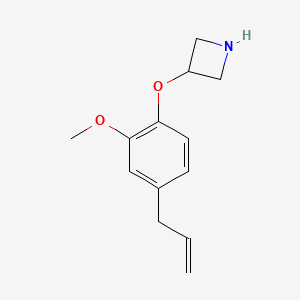
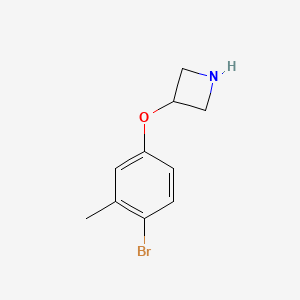
![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1525267.png)
![3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525268.png)
![3-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525271.png)
![3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525273.png)
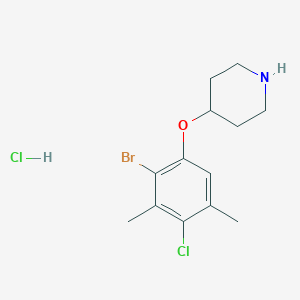
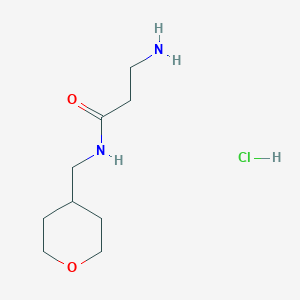

![3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1525280.png)